molecular formula C24H20IN3O6 B329637 N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B329637
M. Wt: 573.3 g/mol
InChI Key: FKBQGRSMQJSEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of multiple functional groups, such as methoxy, iodo, and benzodioxole, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.

    Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the 2,5-dimethoxyphenyl group to the quinazolinone core, which can be achieved through a Suzuki-Miyaura coupling reaction using a boronic acid derivative.

    Formation of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a catechol derivative.

    Final Coupling and Amide Formation: The final step involves the coupling of the benzodioxole moiety with the quinazolinone core, followed by the formation of the amide bond to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The iodo group can be reduced to a hydrogen atom or substituted with other groups.

    Substitution: The iodo group can undergo nucleophilic substitution reactions to form various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while nucleophilic substitution of the iodo group could yield azides or thiols.

Scientific Research Applications

N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways and systems.

    Chemical Biology: The compound can be used as a probe to study the function of specific proteins or pathways in cells.

    Material Science: Its unique chemical properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar structure but different biological activity.

    3,4-Dimethoxyphenethylamine (DMPEA): An analogue of dopamine with methoxy groups at the 3- and 4-positions.

    25CN-NBOH (N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine): A selective 5-HT2A agonist with a related structure.

Uniqueness

N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C24H20IN3O6

Molecular Weight

573.3 g/mol

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H20IN3O6/c1-31-15-5-8-19(32-2)17(11-15)22-26-18-6-4-14(25)10-16(18)24(30)28(22)27-23(29)13-3-7-20-21(9-13)34-12-33-20/h3-11,22,26H,12H2,1-2H3,(H,27,29)

InChI Key

FKBQGRSMQJSEOA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.